o-Toluoyl chloride

Catalog No.
S703584
CAS No.
933-88-0
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Toluoyl chloride

CAS Number

933-88-0

Product Name

o-Toluoyl chloride

IUPAC Name

2-methylbenzoyl chloride

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3

InChI Key

GPZXFICWCMCQPF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)Cl

Synonyms

2-Methylbenzoic Acid Chloride; 2-Methylbenzoyl Chloride; 2-Toluoyl Chloride; o-Methylbenzoyl Chloride; o-Toluic Acid Chloride

Canonical SMILES

CC1=CC=CC=C1C(=O)Cl

Organic Synthesis

  • Acylating agent: o-Toluoyl chloride acts as an acylating agent, introducing an acyl group (R-CO-) onto various organic molecules. This process is crucial for synthesizing numerous organic compounds, including:
    • Esters: Reacting o-toluoyl chloride with alcohols forms esters, which are essential in fragrance production, drug development, and polymer chemistry .
    • Amides: Amides, widely used in pharmaceuticals and materials science, can be synthesized by reacting o-toluoyl chloride with amines .
    • Ketones: Under specific conditions, o-toluoyl chloride can be used to prepare ketones through Friedel–Crafts acylation reactions .

Chemical Modification

  • Protecting Group Chemistry: o-Toluoyl chloride finds use in protecting groups. These temporary chemical "masks" shield specific functional groups in a molecule during reactions, allowing modification of other functionalities without unwanted side reactions. The o-toluoyl group can be easily removed later, revealing the original functional group .

Research on o-Toluoyl Chloride itself

  • Reactivity studies: Researchers investigate the reactivity of o-toluoyl chloride under various conditions to understand its reaction mechanisms and optimize its use in organic synthesis. This knowledge helps develop more efficient and selective synthetic routes for complex molecules .
  • Material Science Applications: Ongoing research explores potential applications of o-toluoyl chloride in material science. For instance, studies investigate its use in the synthesis of polymers with specific properties or as a precursor for functionalized materials .

o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is an organic compound belonging to the class of acyl chlorides. It is derived from o-toluic acid (2-methylbenzoic acid) by replacing the hydroxyl group (-OH) with a chlorine atom (-Cl). o-Toluoyl chloride is a valuable intermediate in organic synthesis due to its reactive acyl chloride functionality [].


Molecular Structure Analysis

The o-toluoyl chloride molecule consists of a benzene ring with a methyl group attached at the ortho (2) position and a carbonyl chloride (C=O-Cl) group attached to the same ring. The key features of its structure include:

  • Aromatic character: The benzene ring exhibits aromaticity, granting the molecule stability and unique electronic properties.
  • Electron-donating methyl group: The methyl group is an electron-donating substituent, slightly activating the benzene ring towards electrophilic aromatic substitution reactions [].
  • Reactive acyl chloride group: The carbonyl chloride group is the most reactive part of the molecule. The presence of the highly electronegative chlorine atom pulls electron density away from the carbonyl carbon, making it susceptible to nucleophilic attack [].

Chemical Reactions Analysis

o-Toluoyl chloride is a versatile intermediate involved in various organic reactions. Here are some notable examples:

  • Nucleophilic Acylation: This is the most common reaction of o-toluoyl chloride. It reacts with various nucleophiles (Nu) to form substituted amides, esters, or ketones. For instance, with an amine (R-NH2), it forms an N-substituted o-toluamide:
o-toluoyl chloride + R-NH2 -> R-N(C=O)-C6H4CH3 + HCl
  • Friedel-Crafts Acylation

    o-Toluoyl chloride can undergo Friedel-Crafts acylation with aromatic compounds in the presence of a Lewis acid catalyst (AlCl3) to introduce the o-toluoyl group onto the aromatic ring [].

  • Reduction

    o-Toluoyl chloride can be reduced to o-tolualdehyde using reducing agents like lithium aluminum hydride (LiAlH4).


Physical And Chemical Properties Analysis

  • Melting point: -17 °C []
  • Boiling point: 215-217 °C []
  • Density: 1.12 g/cm³ []
  • Solubility: Slightly soluble in water (decomposes), soluble in organic solvents like dichloromethane, chloroform, and benzene []
  • Stability: Sensitive to moisture, decomposes in water to release hydrochloric acid (HCl) []

o-Toluoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. Additionally, it is flammable and reacts violently with water.

Here are some safety precautions to consider when handling o-Toluoyl chloride []:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Handle with care to prevent spills.

XLogP3

3.4

Boiling Point

213.5 °C

UNII

J9YKN18E7R

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

37808-28-9
933-88-0

Wikipedia

2-methylbenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types